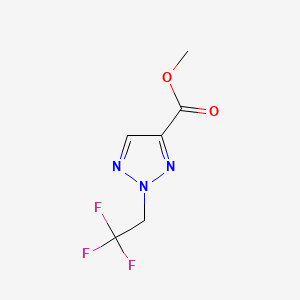
methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while nucleophilic substitution can produce various substituted triazoles .
Scientific Research Applications
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential use in drug development, where it can interact with target proteins and enzymes to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,2-trifluoroethyl carbonate: Shares the trifluoroethyl group but differs in its overall structure and applications.
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used primarily in polymer chemistry.
Uniqueness
Methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazole derivatives, which are known for their pharmacological potential. The structure includes a triazole ring substituted with a trifluoroethyl group and a carboxylate moiety.
Synthesis
The synthesis typically involves the reaction of appropriate hydrazines with acyl derivatives under controlled conditions. For example, one method described involves using trifluoroacetaldehyde methyl hemiacetal in conjunction with ethyl 2-(bromomethyl)acrylate to yield the desired triazole derivative in good yields .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives, including methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate. Various studies have demonstrated that compounds containing the triazole ring exhibit cytotoxic effects against different cancer cell lines.
- Case Study : A study on similar triazole derivatives indicated that they showed significant activity against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 to 43.4 μM depending on the specific structural modifications .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial properties. The presence of the trifluoroethyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against various pathogens.
- Research Findings : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For instance, studies have shown that certain triazole derivatives can inhibit the growth of fungi and bacteria effectively .
The biological activity of methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often act as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism or other critical pathways in cancer cell proliferation.
- Interference with DNA Synthesis : Some triazole compounds disrupt DNA synthesis in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Triazoles may modulate signaling pathways associated with cell survival and proliferation.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C6H6F3N3O2 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
methyl 2-(2,2,2-trifluoroethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-5(13)4-2-10-12(11-4)3-6(7,8)9/h2H,3H2,1H3 |
InChI Key |
FEBCQFBHEGDZKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















